molecular formula C16H16N2O3S B5748088 N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B5748088
M. Wt: 316.4 g/mol
InChI Key: NTEXZQIZUNODQW-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound features a nitrophenyl group, a methylphenyl group, and a sulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:

    Acylation: The formation of the acetamide group.

    Thioether Formation:

A common synthetic route might involve the nitration of 2-methylphenylamine to form 2-methyl-3-nitrophenylamine, followed by acylation with 2-[(4-methylphenyl)sulfanyl]acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and acylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can modulate various biological processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-3-nitrophenyl)acetamide: Lacks the sulfanyl group.

    N-(3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide: Lacks the methyl group on the nitrophenyl ring.

    N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide: Lacks the nitro group.

Uniqueness

N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of both the nitro and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups can participate in a variety of reactions and interactions, making the compound versatile for different applications.

Properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-6-8-13(9-7-11)22-10-16(19)17-14-4-3-5-15(12(14)2)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEXZQIZUNODQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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